
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound belongs to the class of thiazole derivatives and has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the disease pathogenesis. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been reported to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also has good stability and solubility properties, which make it suitable for in vitro and in vivo studies. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective inhibition of the target enzymes or proteins.
Direcciones Futuras
There are several future directions for the research on 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1. One of the potential areas of application is in the development of novel anticancer agents, as it has shown promising results in inhibiting the activity of MMPs, which are involved in cancer progression. Another potential area of application is in the treatment of neurological disorders, as it has shown neuroprotective effects in animal models. Further studies are needed to fully understand the mechanism of action and to optimize its potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 involves a multi-step process that includes the reaction of 4-fluorobenzenethiol with 2-bromo-4-(pyridin-4-yl)thiazole, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRCCGVYGNAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
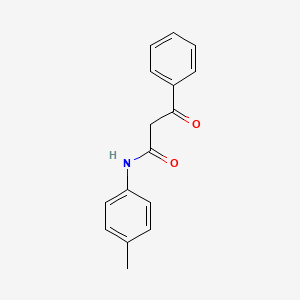
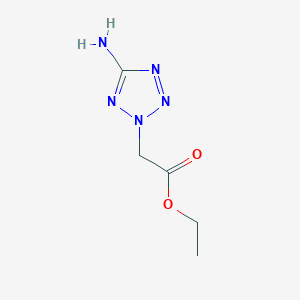
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
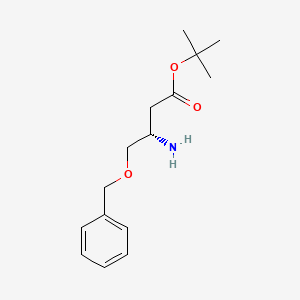
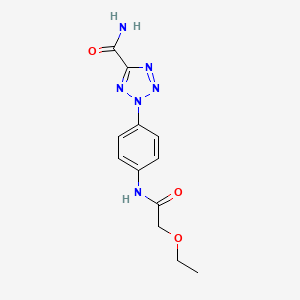

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)

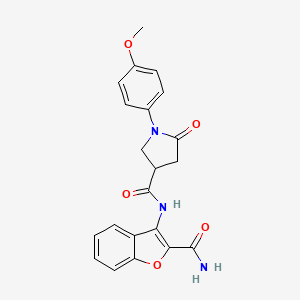
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)